3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(4-ethoxyanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-2-27-15-8-6-13(7-9-15)23-16-11-17(25)24(18(16)26)14-5-3-4-12(10-14)19(20,21)22/h3-10,16,23H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCTXGZRSPJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted aniline reacts with an appropriate electrophile.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is typically introduced through a Friedel-Crafts acylation reaction, using a trifluoromethylbenzene derivative and a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyrrolidine moieties.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Features
The molecule features a pyrrolidine core, substituted with an ethoxyphenyl group and a trifluoromethyl phenyl group. These substitutions are significant for its biological activity and interaction with various biological targets.
Medicinal Chemistry
The compound has shown promise as a lead structure for developing new pharmaceuticals. Its unique structural characteristics allow it to interact with various biological targets, particularly in cancer therapy and anti-inflammatory treatments.
Case Study: Anticancer Activity
Research indicates that derivatives of pyrrolidine-2,5-dione compounds exhibit significant cytotoxicity against various cancer cell lines. The incorporation of trifluoromethyl groups is believed to enhance bioactivity by increasing lipophilicity and altering the electronic properties of the molecule .
Synthesis of Derivatives
The synthesis of 3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can be achieved through several methods:
- Method A : Reaction of ethoxyphenylamine with trifluoromethyl phenyl isocyanate in the presence of a suitable solvent.
- Method B : Utilization of microwave-assisted synthesis to enhance yield and reduce reaction time.
Both methods have been documented to yield high purity products suitable for further biological evaluation .
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties, potentially through the inhibition of specific pro-inflammatory cytokines. This activity is crucial for developing treatments for conditions such as rheumatoid arthritis and other inflammatory diseases .
Quantum Chemical Studies
Recent quantum chemical studies have provided insights into the electronic structure and reactivity of the compound. These studies utilize computational methods to predict how modifications to the molecular structure can affect biological activity, guiding future drug design efforts .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods Comparison
| Method | Yield (%) | Time Required | Notes |
|---|---|---|---|
| Traditional Synthesis | 75% | 6 hours | Requires careful temperature control |
| Microwave-Assisted | 85% | 30 minutes | Faster and more efficient |
Mechanism of Action
The mechanism of action of 3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares structural features and inferred physicochemical properties of the target compound with analogous pyrrolidine-2,5-diones:
Key Observations :
- Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound increases electron-withdrawing effects and metabolic resistance compared to methoxy groups in analogs .
- Ethoxy vs. Methoxy : The ethoxy group in the target compound likely enhances aqueous solubility compared to methoxy derivatives due to increased polarity .
- Amino Substitution: The 4-ethoxyphenylamino group may improve hydrogen-bonding interactions with biological targets compared to sulfanyl or cyclopropylmethyl substituents .
Pharmacological Activity
While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:
- Enzyme Inhibition: Compounds with aminoethylsulfanyl groups (e.g., ) exhibit moderate inhibitory effects on cysteine proteases, but their instability limits therapeutic utility .
- Metabolic Stability : The trifluoromethyl group in the target compound likely reduces oxidative metabolism compared to methyl or cyclopropylmethyl groups, as seen in analogs .
Research Findings and Methodological Considerations
Dose-effect studies using the Litchfield-Wilcoxon method could elucidate the target compound’s potency relative to analogs. For example:
- ED₅₀ Estimation : Graphic approximation of median effective dose (ED₅₀) would enable rapid comparison of anticonvulsant efficacy .
- Slope Analysis : Steeper dose-response curves for the target compound would indicate higher receptor-binding affinity compared to analogs with methoxy or sulfanyl groups .
Biological Activity
3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound features a pyrrolidine backbone substituted with an ethoxyphenyl and trifluoromethyl phenyl group. Its molecular formula is , and it is characterized by the presence of a dione functional group which can influence its reactivity and biological interactions.
Antidiabetic Potential
Recent studies have explored the role of similar compounds as DPP-4 inhibitors, which are crucial in managing type 2 diabetes mellitus (T2DM). The structure-activity relationship (SAR) indicates that modifications such as trifluoromethyl substitutions can enhance DPP-4 inhibitory activity. For instance, compounds with fluorinated groups have shown improved binding affinities to the DPP-4 enzyme, which is responsible for the degradation of incretin hormones that regulate glucose metabolism .
Antimicrobial Properties
Research has indicated that pyrrole derivatives exhibit antimicrobial activity against various pathogens. In vitro studies have demonstrated that certain pyrrole-based compounds possess significant efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of both ethoxy and trifluoromethyl groups may contribute to this bioactivity by enhancing lipophilicity and cellular permeability.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes such as DPP-4, thereby increasing the levels of active incretin hormones.
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can mitigate oxidative stress in cells, contributing to their therapeutic potential.
Case Studies
Several studies have investigated the pharmacological effects of related compounds:
- A study on pyrrole derivatives indicated that modifications at specific positions on the ring could significantly enhance antibacterial activity against Gram-positive bacteria .
- Another research highlighted the potential of fluorinated compounds in modulating enzyme activity, particularly in the context of diabetes management .
Data Table: Biological Activity Summary
Q & A
Basic Synthesis and Characterization
Q: How is 3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically synthesized, and what analytical methods are employed for its structural validation? A: The synthesis of this compound likely follows multi-step nucleophilic substitution and cyclization reactions. A comparable method involves reacting substituted phenols with nitroaromatics (e.g., 2,5-dimethyl-4-fluoronitrobenzene) under basic conditions (e.g., potassium carbonate) to form intermediates, followed by reduction (e.g., iron powder) and dehydration using reagents like phosphorus oxychloride to yield the pyrrolidine-2,5-dione core . Structural validation typically employs ¹H/¹³C NMR for substituent identification, FT-IR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may resolve steric effects of the trifluoromethyl group .
Advanced Mechanistic Studies
Q: What computational and experimental strategies are recommended to elucidate the reaction mechanisms involving this compound? A: Mechanistic studies require integrating quantum chemical calculations (e.g., density functional theory, DFT) with kinetic experiments. For example, the ICReDD program uses reaction path searches to model transition states and intermediates, which are validated experimentally via isotopic labeling or in situ spectroscopic monitoring (e.g., Raman or UV-Vis). Discrepancies between computational and experimental data are resolved through iterative feedback loops, refining both models and reaction conditions .
Optimization of Reaction Conditions
Q: How can statistical experimental design be applied to optimize the synthesis parameters for this compound? A: Response Surface Methodology (RSM) or factorial design is critical for optimizing variables like temperature, solvent polarity, and catalyst loading. For instance, a Central Composite Design (CCD) can identify nonlinear interactions between parameters, minimizing trial-and-error approaches. Statistical software (e.g., JMP or Design-Expert) analyzes yield data to generate predictive models, enabling researchers to pinpoint optimal conditions with fewer experiments .
Data Contradiction Analysis
Q: How should researchers address discrepancies between computational predictions and experimental outcomes in studies involving this compound? A: Systematic validation is key. First, replicate experiments to rule out procedural errors. If inconsistencies persist, re-examine computational assumptions (e.g., solvent effects, implicit/explicit solvation models). Tools like microkinetic modeling can bridge gaps by incorporating experimental rate constants into simulations. Collaborative frameworks, such as ICReDD’s hybrid computational-experimental workflows, iteratively refine hypotheses until convergence is achieved .
Advanced Spectroscopic Techniques
Q: What advanced spectroscopic methods are critical for studying the electronic and steric effects of the trifluoromethyl and ethoxyphenyl substituents? A:
- Nuclear Overhauser Effect Spectroscopy (NOESY) : Probes spatial interactions between substituents.
- Solid-state NMR : Reveals crystal packing and dynamic behavior of the trifluoromethyl group.
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies electron-withdrawing effects of the CF₃ group.
- Time-Resolved Fluorescence : Tracks intramolecular charge transfer in solution-phase studies.
These methods help correlate substituent effects with reactivity or biological activity .
Mentorship and Training
Q: What structured training programs are available for researchers to gain expertise in synthesizing and analyzing such complex pyrrolidine-2,5-dione derivatives? A: Programs like CHEM/IBiS 416 (Practical Training in Chemical Biology Methods & Experimental Design) emphasize hands-on training in multi-step synthesis, spectroscopic analysis, and computational modeling. Advanced courses (e.g., CHEM 4206 ) focus on hypothesis-driven research, teaching students to design experiments using statistical tools and troubleshoot data inconsistencies under faculty mentorship .
Heterogeneous Catalysis Screening
Q: What methodologies are effective for screening heterogeneous catalysts in reactions involving this compound? A: High-throughput screening (HTS) platforms using automated liquid handlers can test catalyst libraries (e.g., metal-supported zeolites or MOFs) under varied conditions. In situ IR spectroscopy monitors reaction progress in real time, while gas chromatography-mass spectrometry (GC-MS) quantifies product distributions. Machine learning algorithms (e.g., random forest models) analyze HTS data to identify catalyst descriptors linked to activity/selectivity .
Safety and Handling Protocols
Q: What safety protocols are critical when handling this compound’s reactive intermediates (e.g., isonitriles or oxalates)? A:
- Engineering Controls : Use fume hoods for volatile intermediates (e.g., isonitriles).
- Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields for phosphorus oxychloride.
- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for water-sensitive reagents. Training in Chemical Hygiene Plans (e.g., 100% safety exam compliance) is mandatory for lab access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
